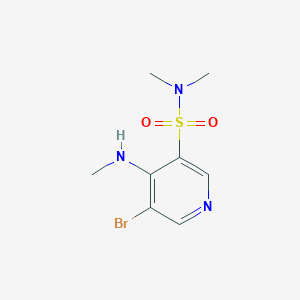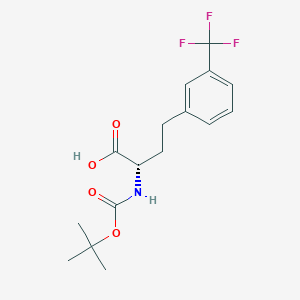![molecular formula C12H15N3O5 B11824170 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Propargylcytidine is a novel nucleoside that has been modified from cytidine. This compound is designed to inhibit the activity of RNA polymerase and is primarily used in anticancer therapy . Its chemical formula is C12H15N3O5, and it has a molecular weight of 281.26 g/mol .
Vorbereitungsmethoden
The synthesis of 2’-O-propargylcytidine involves modifying the nucleotide with propargylic chloride, which is then reacted with sodium cyanide . The resulting product is purified by column chromatography and recrystallization . This compound can also be synthesized using phosphoramidite chemistry for DNA synthesis or as a monophosphate in RNA synthesis .
Analyse Chemischer Reaktionen
2’-O-Propargylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium azide or sodium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cytidine analogs .
Wissenschaftliche Forschungsanwendungen
2’-O-Propargylcytidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-O-propargylcytidine involves the inhibition of RNA polymerase, which is essential for the transcription of genetic information from DNA to RNA . By inhibiting this enzyme, the compound effectively halts the synthesis of RNA, thereby preventing the expression of specific genes. This mechanism is particularly useful in anticancer therapy, where the inhibition of RNA polymerase can lead to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
2’-O-Propargylcytidine can be compared with other similar compounds, such as:
2’-O-Methylcytidine: This compound has a similar structure but with a methyl group instead of a propargyl group. It is also used in the synthesis of modified oligonucleotides.
2’-O-Allylcytidine: This compound features an allyl group and is used for similar applications in RNA processing and gene expression studies.
The uniqueness of 2’-O-propargylcytidine lies in its propargyl group, which provides distinct chemical properties and reactivity compared to other 2’-O-alkylated cytidine analogs .
Eigenschaften
Molekularformel |
C12H15N3O5 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9+,10-,11-/m1/s1 |
InChI-Schlüssel |
FJGRSBJPLPTKDE-APHKKCJPSA-N |
Isomerische SMILES |
C#CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)
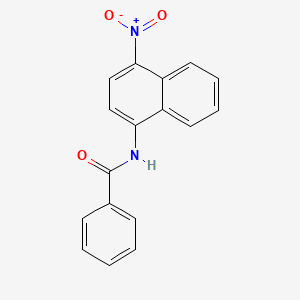
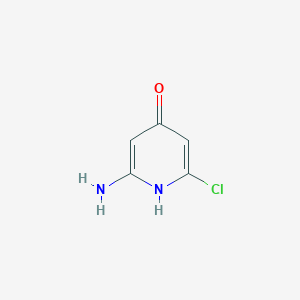
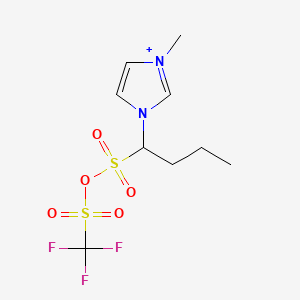
![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

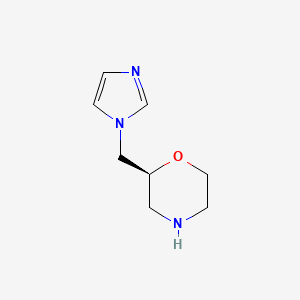
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
